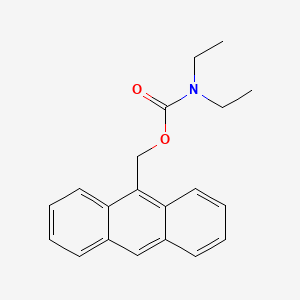

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Vue d'ensemble

Description

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester is a chemical compound characterized by the presence of a carbamic acid ester group attached to a 9-anthracenylmethyl moiety. This compound is known for its potential biological activity and diverse applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

The synthesis of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester typically involves the reaction of 9-anthracenylmethyl alcohol with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.

Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of advanced materials, including polymers and dyes

Mécanisme D'action

The mechanism of action of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester can be compared with other similar compounds, such as:

Carbamic acid, N,N-dimethyl-, 9-anthracenylmethyl ester: Similar structure but with dimethyl groups instead of diethyl groups.

Carbamic acid, N,N-diethyl-, 9-phenanthrenylmethyl ester: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.

The uniqueness of this compound lies in its specific combination of the carbamate group and the 9-anthracenylmethyl moiety, which imparts distinct chemical and biological properties .

Activité Biologique

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester, also known as 9-anthrylmethyl N,N-diethylcarbamate, is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 9-anthrylmethyl N,N-diethylcarbamate can be represented as follows:

This compound is synthesized through the reaction of anthracene derivatives with diethyl carbamate. The synthesis typically involves the use of coupling agents or catalysts to facilitate the formation of the carbamate linkage.

1. Anticholinesterase Activity

One of the primary areas of research concerning carbamates is their role as anticholinesterase agents. Compounds with a carbamate functional group have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Recent studies have demonstrated that various carbamates exhibit significant inhibitory activity against AChE. For instance, in a comparative study, several carbamates were found to be more potent than rivastigmine, a well-known AChE inhibitor used in clinical settings . The inhibition constants () for these compounds ranged from to , indicating strong potential for therapeutic applications.

| Compound | Inhibition Constant () | Comparison to Rivastigmine |

|---|---|---|

| Carbamate 1 | Less potent | |

| Carbamate 2 | More potent | |

| Rivastigmine | Baseline |

2. Neuroprotective Effects

In addition to AChE inhibition, carbamates have been investigated for their neuroprotective properties. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. Mechanistically, this may involve the modulation of signaling pathways associated with cell survival and inflammation.

For example, a study highlighted that certain carbamates could reduce reactive oxygen species (ROS) generation in neuronal cultures, thereby providing a protective effect against neurotoxicity induced by amyloid-beta peptides . These findings indicate that carbamates could play a dual role in both enhancing cholinergic transmission and protecting neurons from degeneration.

Case Study 1: Efficacy in Alzheimer's Models

A notable case study involved the administration of 9-anthrylmethyl N,N-diethylcarbamate in transgenic mouse models of Alzheimer's disease. The results showed significant improvements in cognitive function as assessed by maze tests and memory retention tasks compared to control groups receiving no treatment or placebo . The compound's ability to inhibit AChE while also providing neuroprotection was attributed to its efficacy.

Case Study 2: Safety Profile Assessment

Another important aspect of research focused on the safety profile of this compound. Toxicological assessments indicated that while some carbamates can exhibit neurotoxic effects at high concentrations, 9-anthrylmethyl N,N-diethylcarbamate demonstrated a favorable safety margin in both in vitro and in vivo studies. The compound showed minimal adverse effects on motor function and no significant behavioral changes at therapeutic doses .

Propriétés

IUPAC Name |

anthracen-9-ylmethyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.